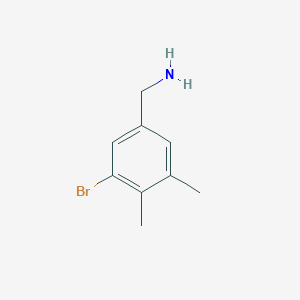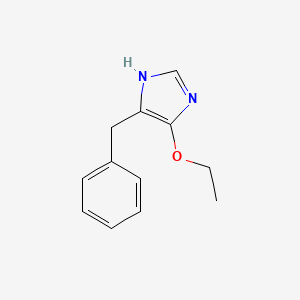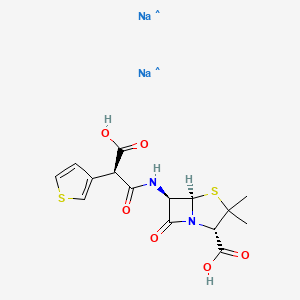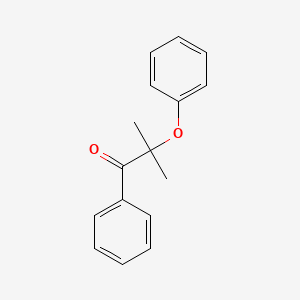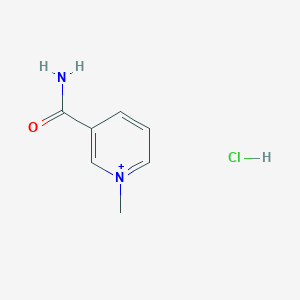
1-Methylpyridin-1-ium-3-carboxamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylpyridin-1-ium-3-carboxamide;hydrochloride, also known as 1-methylpyridin-1-ium-3-carboxamide hydrochloride, is a chemical compound with the molecular formula C7H9N2OCl. It is a derivative of nicotinamide and is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Methylpyridin-1-ium-3-carboxamide;hydrochloride can be synthesized through several methods. One common synthetic route involves the methylation of nicotinamide. The reaction typically uses methyl iodide as the methylating agent in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
Nicotinamide+CH3I→1-Methylpyridin-1-ium-3-carboxamide
The resulting product is then treated with hydrochloric acid to form the hydrochloride salt:
1-Methylpyridin-1-ium-3-carboxamide+HCl→this compound
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale methylation processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity, typically involving controlled temperatures and pressures, as well as the use of catalysts to speed up the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methylpyridin-1-ium-3-carboxamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form 1-methylpyridin-1-ium-3-carboxamide.
Substitution: It can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under mild conditions.
Major Products
Oxidation: Produces N-oxides.
Reduction: Produces 1-methylpyridin-1-ium-3-carboxamide.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Methylpyridin-1-ium-3-carboxamide;hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular metabolism and as a biomarker for certain metabolic conditions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mécanisme D'action
The mechanism of action of 1-methylpyridin-1-ium-3-carboxamide;hydrochloride involves its interaction with various molecular targets and pathways. It is known to influence cellular metabolism by acting as a substrate for certain enzymes involved in the nicotinamide adenine dinucleotide (NAD) pathway. This interaction can affect energy production, DNA repair, and other vital cellular processes.
Comparaison Avec Des Composés Similaires
1-Methylpyridin-1-ium-3-carboxamide;hydrochloride can be compared with other similar compounds such as:
Nicotinamide: Both compounds are derivatives of nicotinic acid, but this compound has a methyl group attached to the nitrogen atom, which alters its chemical properties and biological activity.
1-Methyl-3-carbamoylpyridinium: Similar in structure but differs in the position of functional groups, leading to different reactivity and applications.
Trigonellinamide: Another derivative with similar applications but different pharmacokinetic properties.
The uniqueness of this compound lies in its specific methylation pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C7H10ClN2O+ |
|---|---|
Poids moléculaire |
173.62 g/mol |
Nom IUPAC |
1-methylpyridin-1-ium-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C7H8N2O.ClH/c1-9-4-2-3-6(5-9)7(8)10;/h2-5H,1H3,(H-,8,10);1H/p+1 |
Clé InChI |
BWVDQVQUNNBTLK-UHFFFAOYSA-O |
SMILES canonique |
C[N+]1=CC=CC(=C1)C(=O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,6-Dimethyl-1,2,3,4-tetrahydrodibenzo[b,d]thiophene](/img/structure/B12825339.png)
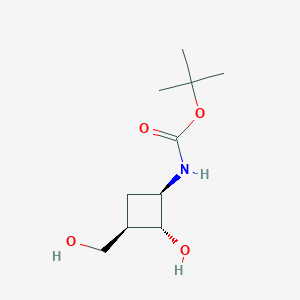
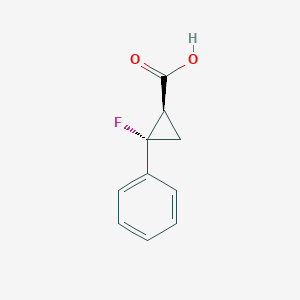

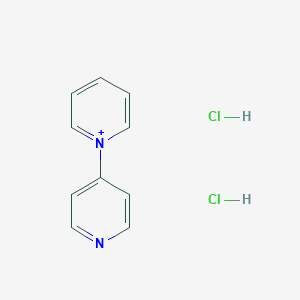
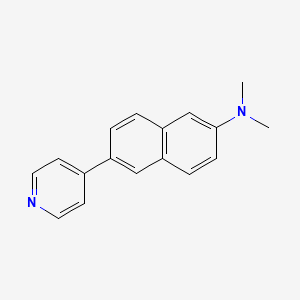

![9H-Carbazole, 9,9[2-(2,6-diphenyl-4-pyridinyl)-1,4-phenylene]bis-](/img/structure/B12825373.png)
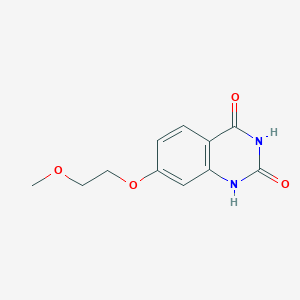
![[(2S,3R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B12825397.png)
